Ácido 3-(3-tienil)acrílico

Descripción general

Descripción

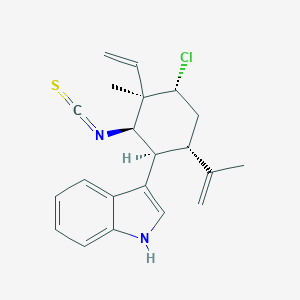

El ácido 3-tiofenoacrílico, también conocido como ácido (2Z)-3-(3-tienil)acrílico, es un compuesto orgánico con la fórmula molecular C7H6O2S. Es un derivado del ácido acrílico donde el grupo vinilo se sustituye con un anillo de tiofeno.

Aplicaciones Científicas De Investigación

El ácido 3-tiofenoacrílico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 3-tiofenoacrílico implica su interacción con varios objetivos y vías moleculares. En los sistemas biológicos, puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos observados. Por ejemplo, su acción antiinflamatoria puede atribuirse a la inhibición de las enzimas ciclooxigenasa (COX), similar a los fármacos antiinflamatorios no esteroideos (AINE) . Además, su actividad antimicrobiana puede deberse a la interrupción de las membranas celulares bacterianas o la interferencia con vías metabólicas esenciales .

Análisis Bioquímico

Biochemical Properties

It is known that it forms complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to form complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3-tiofenoacrílico se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de condensación del tiofeno-3-carboxaldehído con ácido malónico en presencia de piperidina como catalizador. La reacción procede a través de una condensación de Knoevenagel seguida de descarboxilación para producir el producto deseado .

Métodos de producción industrial: La producción industrial de ácido 3-tiofenoacrílico generalmente implica la síntesis a gran escala utilizando reacciones de condensación similares. El proceso está optimizado para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-tiofenoacrílico se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido tiofeno-3-carboxílico.

Reducción: La reducción del doble enlace puede producir ácido 3-tiofeno propanoico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: A menudo se emplea la hidrogenación catalítica utilizando paladio sobre carbono (Pd / C).

Sustitución: Reactivos como bromo (Br2) o ácido sulfúrico (H2SO4) se pueden utilizar para reacciones de sustitución electrofílica.

Productos principales formados:

Oxidación: Ácido tiofeno-3-carboxílico.

Reducción: Ácido 3-tiofeno propanoico.

Sustitución: Varios derivados sustituidos de tiofeno dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

El ácido 3-tiofenoacrílico se puede comparar con otros compuestos similares, tales como:

Ácido tiofeno-3-carboxílico: Ambos compuestos contienen un anillo de tiofeno, pero el ácido 3-tiofenoacrílico tiene un grupo adicional de ácido acrílico, que imparte diferente reactividad química y actividad biológica.

Ácido 3-tiofeno propanoico: Este compuesto es una forma reducida de ácido 3-tiofenoacrílico, que carece del doble enlace en el grupo de ácido acrílico.

Ácido tiofeno-2-carboxílico: Otro derivado de tiofeno con el grupo carboxilo en una posición diferente en el anillo, lo que lleva a propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRYYUKILKRGDN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294323 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102696-71-9, 1195-52-4 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?

A: 3-(3-Thienyl)acrylic acid exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from 3-(3-Thienyl)acrylic acid and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []

Q2: Can 3-(3-Thienyl)acrylic acid be used to modify surfaces for electrochemical applications?

A: Yes, 3-(3-Thienyl)acrylic acid demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []

Q3: How does the structure of 3-(3-Thienyl)acrylic acid compare to similar compounds in terms of its impact on material properties?

A: When comparing 3-(3-Thienyl)acrylic acid to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from 3-(3-Thienyl)acrylic acid consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.

Q4: Does 3-(3-Thienyl)acrylic acid have potential in nanotechnology?

A: Research shows that 3-(3-Thienyl)acrylic acid can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes 3-(3-Thienyl)acrylic acid a promising candidate for various nanotechnology applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)

![[1,3]Thiazolo[3,2-a]benzimidazol-7-ol](/img/structure/B12975.png)